Cas no 67515-59-7 (4-Fluoro-3-(trifluoromethyl)benzonitrile)

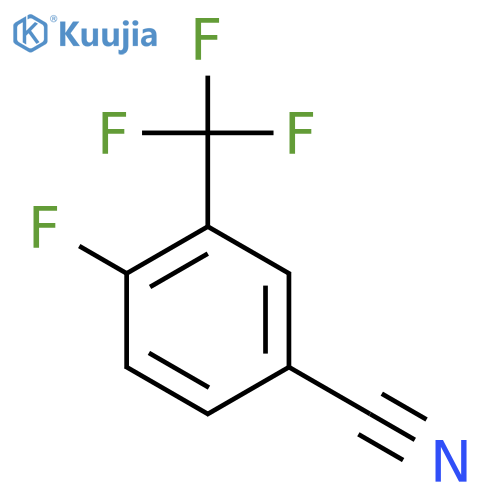

67515-59-7 structure

商品名:4-Fluoro-3-(trifluoromethyl)benzonitrile

4-Fluoro-3-(trifluoromethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3-(trifluoromethyl)benzonitrile

- 3-(TRIFLUOROMETHYL)-4-FLUOROBENZONITRILE

- 5-CYANO-2-FLUOROBENZOTRIFLUORIDE

- BUTTPARK 45\01-76

- 5-Cyano-2-fluorobenzotrifluoride~alpha,alpha,alpha,4-Tetrafluoro-m-tolunitrile

- 4-Fluoro-3-(Trifluromethyl)Benzonitrile

- 4-Fluoro-3-Trifluoromethylbenzonitrile 3-Trifluoromethyl-4-fluorobenzonitrile

- à,à,à,4-tetrafluoro-m-tolunitrile

- 3-trifluoromethyl-4-fluorobenzonitrile

- 4-cyano-(2-trifluoromethyl)fluorobenzene

- 4-fluoro-3-(trifluoromethyl)benzenecarbonitrile

- 4-fluoro-3-trifluoromethylbenzonitrile

- F0979

- AKOS005254945

- SCHEMBL185191

- SY006745

- AM20040997

- 4-Fluoro-3-trifluoromethyl benzonitrile

- CS-W015971

- EN300-114576

- FT-0618470

- MFCD00061284

- 4-fluoro-3-tri-fluoromethylbenzonitrile

- Benzonitrile, 4-fluoro-3-(trifluoromethyl)-

- 4-fluoro-3-(trifluoromethyl)-benzonitrile

- 4-Fluoro-3-(trifluoromethyl)benzonitrile, AldrichCPR

- FT-0727509

- PS-8416

- 3-trifluoromethyl 4-fluoro-benzonitrile

- A1771

- DTXSID60217859

- CK2148

- AC-4095

- 4-Fluoro-3-trifluoromethyl-benzonitrile

- 67515-59-7

- AB02413

- 5-cyano-2-fluorobenzotrifluoride;4-fluoro-3-(trifluoromethyl)benzenecarbonitrile;

- DTXCID60140350

- DB-024242

- 773669-57-1

-

- MDL: MFCD00061284

- インチ: 1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H

- InChIKey: CQZQCORFYSSCFY-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C#N)=CC=1C(F)(F)F

- BRN: 1960344

計算された属性

- せいみつぶんしりょう: 189.02000

- どういたいしつりょう: 189.02

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 23.8A^2

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 1.4

- ゆうかいてん: 66.0 to 70.0 deg-C

- ふってん: 194 ºC

- フラッシュポイント: 193-195℃

- 屈折率: 0.44

- すいようせい: Insoluble in water.

- PSA: 23.79000

- LogP: 2.71618

- ようかいせい: 水に溶けない。

4-Fluoro-3-(trifluoromethyl)benzonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301+H311+H331-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:3276

- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 危険レベル:6.1

- 包装グループ:III

- 包装等級:III

- セキュリティ用語:6.1

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R20/21/22; R36/37/38

4-Fluoro-3-(trifluoromethyl)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Fluoro-3-(trifluoromethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A180950-5g |

4-Fluoro-3-(trifluoromethyl)benzonitrile |

67515-59-7 | 99+% | 5g |

$10.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039602-500g |

4-Fluoro-3-(trifluoromethyl)benzonitrile |

67515-59-7 | 98% | 500g |

¥3751.00 | 2024-05-04 | |

| Enamine | EN300-114576-25.0g |

4-fluoro-3-(trifluoromethyl)benzonitrile |

67515-59-7 | 95% | 25g |

$66.0 | 2023-06-09 | |

| TRC | F598618-2.5g |

4-Fluoro-3-trifluoromethylbenzonitrile |

67515-59-7 | 2.5g |

$87.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016419-100g |

4-Fluoro-3-(trifluoromethyl)benzonitrile |

67515-59-7 | 98% | 100g |

¥709 | 2024-05-22 | |

| Fluorochem | 002223-5g |

4-Fluoro-3-(trifluoromethyl)benzonitrile |

67515-59-7 | 97% | 5g |

£10.00 | 2022-02-28 | |

| Fluorochem | 002223-100g |

4-Fluoro-3-(trifluoromethyl)benzonitrile |

67515-59-7 | 97% | 100g |

£92.00 | 2022-02-28 | |

| TRC | F598618-5g |

4-Fluoro-3-trifluoromethylbenzonitrile |

67515-59-7 | 5g |

$98.00 | 2023-05-18 | ||

| Apollo Scientific | PC4373P-100g |

4-Fluoro-3-(trifluoromethyl)benzonitrile |

67515-59-7 | 97% | 100g |

£116.00 | 2024-05-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F61190-25g |

4-Fluoro-3-(trifluoromethyl)benzonitrile |

67515-59-7 | 98% | 25g |

¥268.0 | 2023-09-07 |

4-Fluoro-3-(trifluoromethyl)benzonitrile サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:67515-59-7)4-Fluoro-3-(trifluoromethyl)benzonitrile

注文番号:A1771

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:05

価格 ($):404.0

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:67515-59-7)

注文番号:SFD930

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

4-Fluoro-3-(trifluoromethyl)benzonitrile 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

67515-59-7 (4-Fluoro-3-(trifluoromethyl)benzonitrile) 関連製品

- 231953-38-1(3-Fluoro-4-(trifluoromethyl)benzonitrile)

- 146070-34-0(2-Fluoro-4-(trifluoromethyl)benzonitrile)

- 4088-84-0(2-Fluoro-5-(trifluoromethyl)benzonitrile)

- 146070-35-1(2-Fluoro-3-(trifluoromethyl)benzonitrile)

- 261951-81-9(3-Fluoro-2-trifluoromethylbenzonitrile)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:67515-59-7)4-氟-3-(三氟甲基)苯腈

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:67515-59-7)4-Fluoro-3-(trifluoromethyl)benzonitrile

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ